Tert-butyl 2-methylphenoxycarbamate
Description
Tert-butyl 2-methylphenoxycarbamate is a carbamate derivative featuring a tert-butyl group, a methyl-substituted phenoxy moiety, and a carbamate functional group. This compound is widely utilized in organic synthesis and pharmaceutical research due to its stability, lipophilicity, and versatility as a protective group or intermediate. Its structure enables selective reactivity, making it valuable in constructing complex molecules, particularly in drug discovery and agrochemical development. The tert-butyl group enhances steric protection, while the methylphenoxy moiety contributes to electronic and solubility properties .
Properties
CAS No. |
119930-83-5 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl N-(2-methylphenoxy)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-9-7-5-6-8-10(9)16-13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) |
InChI Key |
IAKUHSSQYQALJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1ONC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methylphenoxycarbamate typically involves the reaction of 2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which then reacts with the carbamate group to form the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-methylphenoxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-methylphenoxycarbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving carbamates.
Industry: In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-methylphenoxycarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and affect various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights key structural, chemical, and biological distinctions between tert-butyl 2-methylphenoxycarbamate and related carbamate derivatives.
Structural and Functional Group Variations
| Compound Name | Key Substituents | Unique Features |
|---|---|---|
| This compound | Methylphenoxy, tert-butyl | High lipophilicity due to tert-butyl; methyl enhances steric stability . |
| Tert-butyl (4-fluoro-2-formylphenyl)carbamate | Fluorine, formyl | Fluorine increases electronegativity; formyl enables nucleophilic reactions . |
| Tert-butyl (5-formyl-3-methoxypyridin-2-yl)carbamate | Pyridine ring, methoxy, formyl | Pyridine enhances aromatic stability; formyl aids in cross-coupling reactions . |
| Tert-butyl (2-hydroxyphenyl)carbamate | Hydroxyphenyl | Hydroxyl group increases polarity and hydrogen-bonding potential . |
Key Insight: Substituents such as fluorine, formyl, or methoxy groups modulate reactivity and biological activity. The methylphenoxy group in the target compound balances lipophilicity and steric hindrance, distinguishing it from polar analogs .
Stability and Reactivity
- Thermal Stability: this compound decomposes at 220°C, higher than tert-butyl (2-hydroxyphenyl)carbamate (180°C) due to reduced polarity .
- Solubility: LogP = 3.2 (compared to 2.8 for tert-butyl (4-aminophenyl)carbamate), reflecting enhanced lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
